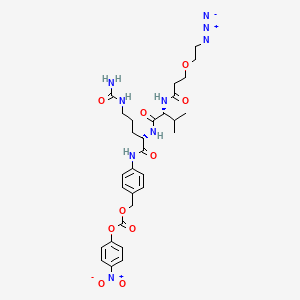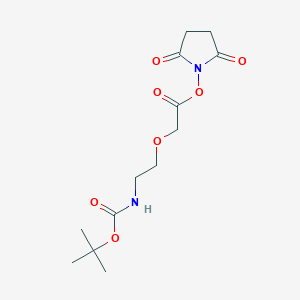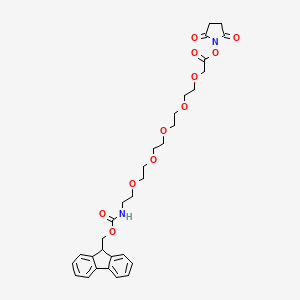
FmocNH-PEG2-CH2COONHS
Descripción general
Descripción
FmocNH-PEG2-CH2COONHS: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an Fmoc-protected amine and a terminal N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various biochemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FmocNH-PEG2-CH2COONHS typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc (fluorenylmethyloxycarbonyl) group.
PEGylation: The protected amine is then reacted with a PEG spacer to form FmocNH-PEG2.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The reaction conditions are optimized for large-scale synthesis, including temperature control, solvent selection, and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amine.
Common Reagents and Conditions:
Substitution: Primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: Basic conditions, typically using piperidine in dimethylformamide (DMF).
Major Products:
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Free Amine: Obtained after deprotection of the Fmoc group.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as a linker in solid-phase peptide synthesis to attach peptides to solid supports.
Biology:
Protein Labeling: Facilitates the conjugation of proteins with various labels for imaging and tracking.
Medicine:
Drug Delivery: Enhances the solubility and stability of drug molecules, improving their pharmacokinetic properties.
Industry:
Mecanismo De Acción
Mechanism: The primary mechanism of action involves the formation of stable amide bonds through the reaction of the NHS ester with primary amines. This reaction is highly efficient and specific, making it ideal for bioconjugation applications .
Molecular Targets and Pathways: The compound targets primary amine groups on proteins, peptides, and other biomolecules, facilitating their conjugation to various labels, drugs, or solid supports .
Comparación Con Compuestos Similares
FmocNH-PEG2-CH2COOH: Contains a terminal carboxylic acid instead of an NHS ester.
FmocNH-PEG4-CH2COONHS: Similar structure but with a longer PEG spacer.
FmocNH-PEG3-CH2COONHS: Similar structure but with a different PEG spacer length.
Uniqueness: FmocNH-PEG2-CH2COONHS is unique due to its combination of an Fmoc-protected amine and an NHS ester, which provides both protection and reactivity. The PEG spacer enhances solubility and flexibility, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O8/c28-22-9-10-23(29)27(22)35-24(30)16-33-14-13-32-12-11-26-25(31)34-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLPRMPRYXDRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)











![Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]-](/img/structure/B8114239.png)
